molecular formula C12H10ClNO3S B2468305 4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride CAS No. 1279219-24-7

4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride

Cat. No.: B2468305
CAS No.: 1279219-24-7
M. Wt: 283.73
InChI Key: VBNBVYARAONGQF-UHFFFAOYSA-N
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Description

4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is an organic compound that features a cyclopropyl group attached to an oxazole ring, which is further connected to a benzenesulfonyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with a suitable oxazole derivative. One common method includes the cyclization of a precursor molecule containing the necessary functional groups under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and the biological activity of its derivatives, making it a valuable compound in the development of new chemical entities .

Properties

IUPAC Name

4-(2-cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c13-18(15,16)10-5-3-8(4-6-10)11-7-14-12(17-11)9-1-2-9/h3-7,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNBVYARAONGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)C3=CC=C(C=C3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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